![molecular formula C6H5Cl2NO2S B1465908 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride CAS No. 1208081-98-4](/img/structure/B1465908.png)
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is a heterocyclic building block used for chemical synthesis . It is also an intermediate in the synthesis of 6-Aminopyridine-3-sulfonamide, which can be used as anticoccidial agents .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in an amount of less than 1 molar equivalent relative to the amount of pyridine-3-sulfonic acid in multiple divided portions . The reaction solution is then subjected to distillation under reduced pressure to purify pyridine-3-sulfonyl chloride .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is C6H5Cl2NO2S . Its molecular weight is 226.08 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride include a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Synthesis
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities, which are prevalent in many drug molecules . For instance, it can be used to produce pyridine-based structures that are common in anti-inflammatory and antipyretic medications.
Agricultural Chemicals
In the realm of agriculture, this compound serves as a key intermediate in the creation of pesticides. The chloro and sulfonyl functional groups offer points of reactivity that can be exploited to synthesize compounds with specific activities against pests .
Chemical Synthesis
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride: is a versatile building block in organic chemistry, facilitating a wide range of chemical transformations. It is particularly valuable in cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Industrial Applications
This chemical plays a significant role in the production of specialty chemicals used across various industries. Its derivatives are employed in the manufacturing of materials for electronics, solvents, and other industrial chemicals .
Environmental Research
The environmental impact of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride and its derivatives is an active area of research. Studies focus on understanding its breakdown products and their effects on ecosystems, ensuring that its use complies with environmental safety standards .
Analytical Chemistry
In analytical chemistry, 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride can be used to modify other compounds, enhancing their detectability or altering their chromatographic properties. This is particularly useful in the sensitive detection of biomarkers and pollutants .
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound can react with organoboron reagents under mild and functional group tolerant conditions .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride are largely dependent on its chemical interactions. As a reactive compound, it can form various derivatives that may have distinct biological activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride can be influenced by various environmental factors. These may include the presence of other reactive species, pH, temperature, and solvent conditions .
properties
IUPAC Name |
2-chloro-5-methylpyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCMKNJSMDRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250512 | |
Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine-3-sulfonyl chloride | |
CAS RN |
1208081-98-4 | |
Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.